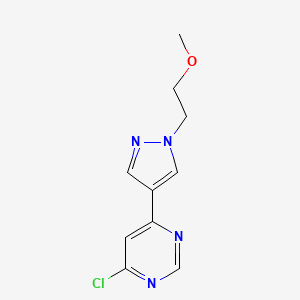

4-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyrimidine

Description

4-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyrimidine (CAS: 1713476-95-9) is a pyrimidine derivative featuring a chloro substituent at position 4 and a 1-(2-methoxyethyl)-1H-pyrazol-4-yl group at position 4. Its molecular formula is C₁₀H₁₁ClN₄O, with a molecular weight of 238.67 g/mol and a purity of 97% . This compound is primarily utilized as a building block in medicinal chemistry and combinatorial synthesis due to its modular structure, enabling further functionalization at reactive sites (e.g., the chloro group). The 2-methoxyethyl substituent on the pyrazole ring enhances solubility and may influence pharmacokinetic properties such as metabolic stability and bioavailability.

Properties

Molecular Formula |

C10H11ClN4O |

|---|---|

Molecular Weight |

238.67 g/mol |

IUPAC Name |

4-chloro-6-[1-(2-methoxyethyl)pyrazol-4-yl]pyrimidine |

InChI |

InChI=1S/C10H11ClN4O/c1-16-3-2-15-6-8(5-14-15)9-4-10(11)13-7-12-9/h4-7H,2-3H2,1H3 |

InChI Key |

MULIWSILAYYBTJ-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=C(C=N1)C2=CC(=NC=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyrimidine typically involves the reaction of 4-chloro-6-(2-methoxyethyl)pyrimidine with 1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position of the pyrimidine ring can be substituted with different nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 4-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyrimidine exhibit significant biological activities. Key areas of interest include:

Antimicrobial Activity

Studies have shown that derivatives of pyrazole, including this compound, demonstrate promising antimicrobial properties. For instance, a study highlighted the efficacy of related compounds against various pathogens, indicating potential as antimicrobial agents.

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| This compound | 0.22 - 0.25 | Staphylococcus aureus |

| Other derivatives | 0.22 - 0.25 | Staphylococcus epidermidis |

Anticancer Properties

The anticancer potential of pyrazolo derivatives has been widely studied. Research indicates that modifications in structure can enhance selectivity and potency against various cancer cell lines. For example:

- Mechanism of Action : Similar compounds have been shown to inhibit key enzymes involved in tumor growth.

- Case Studies : In vitro studies have demonstrated that certain derivatives effectively inhibit cancer cell proliferation.

Case Studies

- Antitubercular Activity : A study evaluated various substituted pyrazolo derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with structural similarities to our target compound.

- Cytotoxicity Assessment : Cytotoxicity assays on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains, suggesting a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may act as an inhibitor of ion channels or enzymes involved in cancer cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between 4-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyrimidine and related pyrimidine derivatives:

Key Structural Insights:

- Substituent Reactivity : The chloromethyl group in allows nucleophilic substitution, while the chloro group in the target compound offers similar reactivity for further functionalization.

- Solubility and Lipophilicity : The 2-methoxyethyl group in improves aqueous solubility compared to hydrophobic substituents like trifluoromethyl or cyclopentyl .

- Biological Activity : Pyrazolo[3,4-d]pyrimidines (e.g., ) are associated with antitumor and antiviral activity, while fluorophenyl-piperazine derivatives (e.g., ) may target neurological receptors.

4-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyrimidine

Condensation Reactions: Pyrazole-carboxylate intermediates react with nitriles or chloroacetyl chloride to form pyrimidinones.

Chlorination : POCl₃ or similar agents introduce chloro substituents.

Functionalization : Alkylation or etherification (e.g., introducing methoxyethyl groups) modifies solubility and reactivity.

Biological Activity

4-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyrimidine is a compound of interest due to its potential therapeutic applications. It belongs to a class of pyrazole derivatives that have shown various biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 4-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyrimidine can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 239.68 g/mol

- CAS Number : 1713476-95-9

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity :

- Modulation of Receptor Activity :

-

Anticancer Properties :

- Pyrazole derivatives have been explored for their anticancer activities, particularly in prostate cancer models. Studies have shown that certain pyrazole compounds can act as selective androgen receptor modulators (SARMs), inhibiting cancer cell proliferation and demonstrating significant antagonistic activity against androgen receptors .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study examining the efficacy of pyrazole derivatives against prostate cancer, it was found that compounds structurally related to 4-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyrimidine exhibited potent inhibition of androgen receptor signaling pathways. The study utilized both in vitro and in vivo models, demonstrating that these compounds could significantly reduce tumor growth in xenograft models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.